Product packaging for 4-Ethylpyrrolo[1,2-a]pyrazine(Cat. No.:CAS No. 158945-92-7)

4-Ethylpyrrolo[1,2-a]pyrazine

Cat. No.: B115901
CAS No.: 158945-92-7
M. Wt: 146.19 g/mol
InChI Key: AZUPDJOGIIPFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylpyrrolo[1,2-a]pyrazine is a nitrogen-bridged heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This versatile building block is a key intermediate for the synthesis of novel bioactive molecules, particularly in the development of antifungal and anticancer agents. Compounds based on the pyrrolo[1,2-a]pyrazine core have demonstrated potent and broad-spectrum antifungal activity against various Candida species, including multidrug-resistant strains . The mechanism of action for this antifungal activity is suggested through in silico docking studies to involve interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), the rate-limiting enzyme in the ergosterol biosynthesis pathway of yeast cells . Furthermore, this chemical scaffold has been extensively explored in oncology research, with derivatives showing significant cell viability inhibition against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells . The pyrrolo[1,2-a]pyrazine structure is also recognized in neuropharmacology as a core structure in potent and selective non-competitive antagonists for metabotropic glutamate receptors (mGluR5) . As a synthetically versatile template, it enables extensive structural diversification for probing structure-activity relationships and optimizing lead compounds . This product is intended for research applications only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B115901 4-Ethylpyrrolo[1,2-a]pyrazine CAS No. 158945-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158945-92-7

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-ethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H10N2/c1-2-8-6-10-7-9-4-3-5-11(8)9/h3-7H,2H2,1H3

InChI Key

AZUPDJOGIIPFHF-UHFFFAOYSA-N

SMILES

CCC1=CN=CC2=CC=CN21

Canonical SMILES

CCC1=CN=CC2=CC=CN21

Synonyms

Pyrrolo[1,2-a]pyrazine, 4-ethyl- (9CI)

Origin of Product

United States

The Compound: 4 Ethylpyrrolo 1,2 a Pyrazine

Foundational Approaches to the Pyrrolo[1,2-a]pyrazine (B1600676) Core Construction

The construction of the bicyclic pyrrolo[1,2-a]pyrazine core is achieved through several strategic synthetic approaches, including cyclization, annulation, and multicomponent reactions.

Cyclization reactions are a cornerstone for synthesizing the pyrrolo[1,2-a]pyrazine ring system, typically involving the formation of the pyrazine (B50134) ring fused to a pre-existing pyrrole (B145914) moiety. mdpi.com A common strategy involves using functionalized pyrroles as building blocks. mdpi.comnih.gov For instance, pyrrolo[1,2-a]pyrazines can be synthesized from 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyrazine ring. mdpi.comnih.gov The reaction conditions for this transformation can be optimized using different bases, with lithium carbonate in DMF proving effective. nih.gov

Another approach involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides. encyclopedia.pub The choice of catalyst and conditions can influence the final product. For example, using palladium acetate with sodium acetate and tetrabutylammonium (B224687) chloride in DMSO leads to the formation of pyrrolo[1,2-a]pyrazines. encyclopedia.pub Similarly, acid-mediated cyclization of Ugi adducts can form dihydropyrazinones, which are precursors to the pyrrolo[1,2-a]pyrazine system. nih.gov

A straightforward synthesis has been demonstrated through the condensation of substituted 2-formyl-N-propargylpyrroles with ammonium acetate, which yields pyrrolo[1,2-a]pyrazines in high yields via a cascade condensation/cyclization/aromatization sequence. rsc.org

Starting MaterialReagents/ConditionsProductYieldReference
2-Formylpyrrole-based enaminonesNH4OAc, Li2CO3, DMF4-Substituted pyrrolo[1,2-a]pyrazinesModerate to Good mdpi.comnih.gov
N-Allyl pyrrole-2-carboxamidePd(OAc)2, NaOAc, Bu4NCl, DMSO, 120°CPyrrolo[1,2-a]pyrazineNot specified encyclopedia.pub
2-Formyl-N-propargylpyrrolesAmmonium acetate, basic conditionsPyrrolo[1,2-a]pyrazinesHigh rsc.org
Ugi adductsAcid (TFA), then Au(I) catalystPyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dionesGood to Excellent nih.gov

Annulation strategies provide an effective means to construct the fused pyrrolo[1,2-a]pyrazine system by forming multiple bonds in a single operation. A notable example is the gold(I)-catalyzed regioselective annulation of dihydropyrazinones, which are formed from the cyclization of Ugi adducts, to produce densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov

A tandem [4+1+1] annulation approach has also been developed for the synthesis of 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazines. acs.org This one-pot, three-component reaction involves the generation of a Schiff base, a diastereoselective Mannich reaction, and subsequent intramolecular imine formation, efficiently creating one C-C and two C-N bonds. acs.org

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, making them valuable for synthesizing pyrrolo[1,2-a]pyrazine libraries. nih.gov A pseudo-three-component reaction of 2-imidazolines with two equivalents of terminal electron-deficient alkynes has been developed to produce 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in good to excellent yields. acs.orgnih.gov This process can be performed in a one-pot fashion. acs.org

An alternative MCR involves reacting substituted pyrroles, such as ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, with an excess of DMFDMA and ammonium acetate to yield the corresponding pyrrolo[1,2-a]pyrazines. mdpi.com This highlights the utility of MCRs in rapidly accessing the core scaffold from simple starting materials. benthamdirect.com Furthermore, a one-pot, three-component reaction of α-haloketones, azides, and N-substituted pyrrole-2-carboxaldehyde under mild conditions affords 3,4-diacylpyrrolo[1,2-a]pyrazines. researchgate.net This domino process involves the in situ generation of an α-iminoketone, followed by an intermolecular Mannich reaction and intramolecular cyclization. researchgate.net

Reaction TypeReactantsProductYieldReference
Pseudo-Three-Component2-Imidazolines, terminal electron-deficient alkynes (2 equiv.)1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines45-90% acs.org
Three-ComponentSubstituted pyrroles, DMFDMA, NH4OAc4-Substituted pyrrolo[1,2-a]pyrazines57-80% mdpi.com
Three-Componentα-Haloketone, azide, N-substituted pyrrole-2-carboxaldehyde3,4-Diacylpyrrolo[1,2-a]pyrazineNot specified researchgate.net
Tandem [4+1+1] AnnulationPyrrole, glyoxal, primary amine3-(Hetero)aryl-4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazinesNot specified acs.org

Domino and cascade reactions offer an atom-economical and efficient pathway to the pyrrolo[1,2-a]pyrazine scaffold by combining multiple transformations in a single pot without isolating intermediates. benthamdirect.com A prominent example is the reaction of 2-pyrrolecarbaldehyde with vinyl azides in the presence of a base like Cs2CO3. acs.orgresearchgate.net This domino process proceeds through a Michael addition-elimination, followed by an intramolecular condensation to furnish the functionalized pyrrolo[1,2-a]pyrazine. acs.org This method is notable for its mild conditions and tolerance of various substituted vinyl azides. acs.org

Another cascade strategy involves the reaction of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds, which, in the presence of ammonium acetate, leads to pyrrolo[1,2-a]pyrazines through a sequence of condensation, cyclization, and aromatization. rsc.org The transformation of 2-imidazolines with terminal alkynes also proceeds via a domino aza-Claisen rearrangement/cyclization sequence to construct the pyrrole and pyrazine rings simultaneously. acs.org

Regioselective Functionalization of the Pyrrolo[1,2-a]pyrazine Scaffold

Once the core heterocyclic system is constructed, regioselective functionalization allows for the introduction of various substituents at specific positions, which is critical for tuning the molecule's properties.

Introducing carbon-based substituents, such as ethyl groups, onto the pyrrolo[1,2-a]pyrazine scaffold requires specific C-C bond-forming reactions. One general procedure for preparing 4-substituted pyrrolo[1,2-a]quinoxalines, a related class of compounds, involves the iron-promoted reduction of a 1-(2-nitrophenyl)pyrrole (B1580555) derivative in an alcohol solvent, which also acts as the source of the alkyl group at the 4-position. amazonaws.com For example, using n-propanol as the solvent in a reaction with 1-(2-nitrophenyl)pyrrole, iron powder, and hydrochloric acid results in the formation of 4-ethylpyrrolo[1,2-a]quinoxaline. amazonaws.com This suggests a potential pathway for the synthesis of this compound by using an appropriate pyrrole precursor and propanol.

Another relevant strategy involves the palladium-catalyzed direct (hetero)arylation of the pyrrolo[1,2-a]pyrazine core, demonstrating that C-H functionalization is a viable method for introducing substituents. nih.gov While this has been primarily demonstrated for aryl groups, similar catalytic approaches could potentially be adapted for alkylation. Furthermore, metalation with lithium diisopropylamide followed by reaction with an electrophile is a classic method for functionalizing heterocyclic systems and could be applied for regioselective alkylation. acs.org

PrecursorReagents/ConditionsProductYieldReference
1-(2-Nitrophenyl)pyrroleIron powder, HCl, n-propanol, reflux4-Ethylpyrrolo[1,2-a]quinoxaline56% amazonaws.com
1-(4-Methoxy-2-nitrophenyl)pyrroleIron powder, HCl, n-propanol, reflux7-Methoxy-4-ethylpyrrolo[1,2-a]quinoxaline47% amazonaws.com
Nitro-3(pyrrolyl-1)-2 pyridineIron powder, HCl, n-propanol, reflux6-Ethylpyrido[3,2-e]pyrrolo[1,2-a]pyrazine50% amazonaws.com

Introduction of Alkyl Chains, with Emphasis on Ethyl Substitution

The introduction of alkyl groups, particularly ethyl groups, onto the pyrrolo[1,2-a]pyrazine core is a key step in modifying its biological and chemical characteristics. One effective method involves an iron-promoted reaction that facilitates the synthesis of 4-substituted pyrrolo[1,2-a]quinoxaline (B1220188) and related pyrazine derivatives. amazonaws.com This procedure utilizes a 1-(2-nitrophenyl)pyrrole derivative, which is treated with iron powder and hydrochloric acid in an alcohol solvent. The alcohol serves as the source of the alkyl group that is installed at the 4-position during an aerobic oxidation process. For instance, using n-propanol as the solvent and reactant leads to the formation of the 4-ethyl derivative. amazonaws.com

The general procedure involves dissolving the 1-(2-nitrophenyl)pyrrole starting material in the corresponding alcohol (e.g., n-propanol for ethyl substitution), followed by the addition of iron powder and concentrated hydrochloric acid. amazonaws.com The mixture is then refluxed for an extended period, typically 48 hours, to drive the reaction to completion. amazonaws.com This one-pot process involves the reduction of the nitro group, followed by cyclization and alkylation to yield the final product. amazonaws.com

Table 1: Examples of Iron-Promoted Synthesis of Ethyl-Substituted Heterocycles Data sourced from a study on iron-promoted aryl nitro reduction and aerobic oxidation of alcohols. amazonaws.com

Starting MaterialAlcohol SolventProductYield
1-(4-methoxy-2-nitrophenyl)pyrrolen-propanol7-Methoxy-4-ethylpyrrolo[1,2-a]quinoxaline47%
nitro-3(pyrrolyl-1)-2 pyridinen-propanol6-Ethylpyrido[3,2-e]pyrrolo[1,2-a]pyrazine50%

Another versatile route to 4-substituted pyrrolo[1,2-a]pyrazines involves the cyclization of 2-formylpyrrole-based enaminones. nih.govmdpi.com This approach begins with the alkylation of 2-formylpyrrole, followed by treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate. This intermediate is then cyclized in the presence of ammonium acetate and a base like lithium carbonate to furnish the 4-substituted pyrrolo[1,2-a]pyrazine ring system. nih.govmdpi.com This method offers a pathway to derivatives with various substituents at the 4-position, dictated by the structure of the initial enaminone. mdpi.com

Catalyst-Free and Green Chemistry Synthetic Routes

The development of environmentally benign synthetic methods has led to catalyst-free and green chemistry approaches for constructing the pyrrolo[1,2-a]pyrazine skeleton. These methods often rely on multicomponent reactions (MCRs) that enhance efficiency by forming several bonds in a single operation without the need for a catalyst. beilstein-journals.orgnih.gov

One notable catalyst-free method is the one-pot, three-component reaction between ethylenediamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.orgnih.gov The reaction proceeds smoothly in acetonitrile (B52724) under reflux conditions, leading to the formation of new pyrrolo[1,2-a]pyrazine derivatives in good yields. beilstein-journals.org The simplicity and lack of a catalyst make this an attractive and efficient alternative to other synthetic strategies. beilstein-journals.org

Table 2: Catalyst-Free Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives Data from a study on catalyst-free multicomponent reactions. beilstein-journals.org

Reactant 1Reactant 2Reactant 3SolventConditions
EthylenediamineDialkyl acetylenedicarboxylatesEthyl bromopyruvateAcetonitrileReflux, 12h

In line with green chemistry principles, a synthesis has been developed that utilizes water as a solvent and a recyclable magnetic nanoparticle catalyst. nih.gov This method involves a three-component reaction of ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives catalyzed by Fe3O4@SiO2@L-Arginine-SA magnetic nanoparticles (MNPs). nih.gov The reaction proceeds under reflux in water, and the catalyst can be easily separated from the reaction mixture using an external magnet for reuse. This approach is not only environmentally friendly but also efficient, providing good yields in a short reaction time. nih.gov

Furthermore, metal-free cascade strategies have been devised for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines. benthamdirect.com These cost-effective and time-efficient processes involve a sequence of reactions, such as Schiff base formation, intramolecular cyclization, and a Pictet–Spengler type reaction, to build the complex nitrogenous scaffold from simple starting materials without metal catalysis. benthamdirect.com

Asymmetric Synthesis for Chiral Pyrrolo[1,2-a]pyrazine Derivatives

The synthesis of enantiomerically pure pyrrolo[1,2-a]pyrazine derivatives is crucial for their application in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. Two prominent strategies for achieving this are transition-metal-catalyzed asymmetric hydrogenation and organocatalytic asymmetric reactions.

An effective method for producing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. acs.orgnih.gov This reaction achieves high enantioselectivity, with reported enantiomeric excess (ee) values of up to 95%. acs.orgnih.gov A key feature of this process is the addition of cesium carbonate, which not only increases the reaction conversion but also prevents the racemization of the chiral product. acs.orgnih.gov

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation Data from a study on the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. acs.orgnih.gov

SubstrateCatalyst SystemKey AdditiveResult
Pyrrolo[1,2-a]pyrazinium saltsIridium complexCesium CarbonateChiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (up to 95% ee)

An alternative, metal-free approach is the direct asymmetric intramolecular aza-Friedel–Crafts reaction. sci-hub.se This one-pot sequence utilizes a chiral phosphoric acid as an organocatalyst to mediate the reaction between N-aminoethylpyrroles and various aldehydes. sci-hub.se The reaction proceeds under mild conditions and provides an efficient route to a range of medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in high yields and with high to excellent enantioselectivities. sci-hub.se The choice of solvent was found to be critical, with THF being optimal for achieving high enantioselectivity. sci-hub.se

Table 4: Asymmetric Intramolecular aza-Friedel–Crafts Reaction Data from a study on the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. sci-hub.se

ReactantsCatalystOptimal SolventProductEnantioselectivity
N-aminoethylpyrroles and AldehydesChiral Phosphoric AcidTHFChiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazinesUp to 94% ee

Chemical Reactivity and Transformation Pathways of Pyrrolo 1,2 a Pyrazine Derivatives

Reactivity at the Pyrrole (B145914) and Pyrazine (B50134) Moieties

The pyrrolo[1,2-a]pyrazine (B1600676) core possesses two distinct heterocyclic rings, each with its characteristic reactivity. The pyrrole moiety is an electron-rich five-membered ring, making it susceptible to electrophilic substitution. In contrast, the pyrazine ring is an electron-deficient six-membered diazine, which is generally more resistant to electrophilic attack and more prone to nucleophilic substitution, particularly when activated by electron-wielding groups or when a suitable leaving group is present.

Electrophilic substitution reactions preferentially occur on the pyrrole ring. Studies on electrophilic acetylation and Vilsmeier-Haack formylation show that substitution occurs at the C6 or C8 positions, which are the α- and β-positions of the pyrrole ring, respectively. arkat-usa.org The regioselectivity of these reactions is heavily influenced by the substitution pattern already present on the core. arkat-usa.org For instance, trifluoroacetylation of pyrrolo[1,2-a]pyrazines bearing a substituent at the C-1 position that is bulkier than a methyl group results in electrophilic substitution at the C-6 position. osi.lv

The pyrazine moiety's reactivity is less explored in the context of electrophilic substitution due to its electron-deficient nature. Functionalization of this ring is more commonly achieved through other means, such as halogenation followed by cross-coupling, or by building the ring from functionalized precursors. nih.govrsc.org

Reactions Involving Substituents on the Pyrrolo[1,2-a]pyrazine Core

For example, research on 1,6-substituted pyrrolo[1,2-a]pyrazines has shown that side-chain oxidation can occur during nitration reactions. researchgate.net In another instance, reactions involving 1-(trifluoromethyl)-3,4-dihydro-pyrrolo[1,2-a]pyrazines with nucleophiles have been shown to transform the trifluoromethyl group into amide and amidine functionalities, accompanied by aromatization of the heterocyclic system. researchgate.net These examples demonstrate that substituents on the core can be chemically modified to introduce further structural diversity.

Oxidation and Reduction Chemistry

The pyrrolo[1,2-a]pyrazine scaffold can undergo both oxidation and reduction reactions, affecting the heterocyclic core or its substituents.

Peracid oxidation of related N-fused heterocyclic systems, such as pyrrolopyrazines and triazolopyrazines, can lead to several outcomes, including N-oxidation at one of the pyrazine nitrogen atoms, ring-opening, or rearrangement to form spiro-compounds. rsc.org For instance, the oxidation of certain dihydropyrrolo[1,2-a]pyrazinone derivatives with reagents like selenium dioxide or manganese dioxide (MnO₂) can lead to aromatization of the pyrrolidine (B122466) portion of the ring system. mdpi.com

Conversely, the reduction of the pyrrolo[1,2-a]pyrazine system has been achieved through catalytic hydrogenation. A manganese-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazines has been successfully developed, providing access to the corresponding reduced tetrahydro-derivatives with high enantioselectivity. acs.org

Reaction TypeReagentsProduct TypeReference
Oxidation PeracidsN-oxides, Rearrangement Products rsc.org
Oxidation MnO₂Aromatized Pyrrole Ring mdpi.com
Reduction H₂ gas, Chiral NNP-manganese complexTetrahydropyrrolo[1,2-a]pyrazines acs.org

Halogenation and Cross-Coupling Transformations

Halogenation of the pyrrolo[1,2-a]pyrazine core provides essential intermediates for further functionalization via cross-coupling reactions. Bromination of the pyrazine ring in the related imidazo[1,2-a]pyrazine (B1224502) system has been effectively carried out using N-Bromosuccinimide (NBS).

These halogenated derivatives are versatile substrates for various palladium-catalyzed cross-coupling reactions. For example, 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines have been successfully used in Suzuki cross-coupling reactions with arylboronic acids. nih.gov Stille and Negishi coupling reactions have also been employed to introduce heteroaryl substituents at the C-6 position. nih.gov Furthermore, palladium-catalyzed amination reactions have been used to incorporate secondary amines onto the pyrrole ring at the C-6 position. nih.gov The broader field of pyrazine chemistry also extensively uses Sonogashira and Heck coupling reactions for C-C bond formation. rsc.org

Reaction NameSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki Coupling 6-Bromo-dihydropyrrolo[1,2-a]pyrazineArylboronic acidsPalladium catalyst6-Aryl derivatives nih.gov
Stille Coupling 6-Metalated-dihydropyrrolo[1,2-a]pyrazineHeteroaryl halidesPalladium catalyst6-Heteroaryl derivatives nih.gov
Negishi Coupling 6-Metalated-dihydropyrrolo[1,2-a]pyrazineHeteroaryl halidesPalladium catalyst6-Heteroaryl derivatives nih.gov
Buchwald-Hartwig Amination 6-Bromo-dihydropyrrolo[1,2-a]pyrazineCyclic secondary aminesPd₂(dba)₃ / BINAP6-Amino derivatives nih.gov
Sonogashira Coupling Chloropyrazine (general)Phenylacetylene[Pd(allyl)Cl]₂ / PPh₃Phenylalkynyl pyrazine rsc.org

Derivatization Strategies for Structural Diversification

A multitude of strategies exist to diversify the pyrrolo[1,2-a]pyrazine scaffold, leveraging the reactivity patterns described previously. These methods are crucial for constructing chemical libraries for drug discovery and materials science. nih.govnih.gov

Key derivatization strategies include:

Electrophilic Substitution: As discussed, regiodivergent Friedel-Crafts-type acylation and Vilsmeier-Haack formylation allow for the introduction of carbonyl functionalities onto the pyrrole ring, which can serve as handles for further modifications. arkat-usa.orgnih.gov

Halogenation and Cross-Coupling: The introduction of a halogen atom, typically bromine, opens the door to a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira, Heck, and amination), enabling the installation of diverse aryl, heteroaryl, alkyl, alkynyl, and amino groups. nih.govrsc.org

Direct C-H Functionalization: More advanced methods involve the direct palladium-catalyzed C-H arylation, vinylation, and benzylation of the core, offering an atom-economical alternative to traditional cross-coupling. nih.gov

Multicomponent Reactions: One-pot, three-component coupling reactions have been developed to access highly functionalized dihydropyrrolo[1,2-a]pyrazine derivatives, efficiently building molecular complexity from simple starting materials. rsc.org

Tandem Cyclization/Annulation: Synthetic routes involving tandem reactions, such as post-Ugi cyclization followed by gold(I)-catalyzed annulation, provide access to complex, densely functionalized pyrrolo[1,2-a]pyrazine-diones. acs.org

These strategies, either used in isolation or in combination, provide chemists with a powerful toolkit for the synthesis and structural diversification of the pyrrolo[1,2-a]pyrazine chemical space.

Structure Activity Relationship Sar Investigations of Biologically Active Pyrrolo 1,2 a Pyrazine Derivatives

Methodological Frameworks for SAR Studies in Pyrrolo[1,2-a]pyrazine (B1600676) Series

The elucidation of SAR for pyrrolo[1,2-a]pyrazine derivatives employs a combination of synthetic chemistry, biological testing, and computational modeling. A primary methodological approach involves the systematic synthesis of analogue libraries, where specific parts of the lead molecule are modified. This allows researchers to probe the effects of different functional groups, their positions, and stereochemistry on a given biological target.

A significant component of modern SAR studies is computational chemistry, particularly quantitative structure-activity relationship (QSAR) modeling. Three-dimensional QSAR (3D-QSAR) is a powerful technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. asianpubs.orgnih.gov Key 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA) : This method calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to derive a correlation with biological activity. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. asianpubs.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more nuanced understanding of the molecular interactions governing activity. asianpubs.org

These modeling approaches were successfully applied to a series of 84 phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, yielding statistically reliable models with good predictive capacity. asianpubs.org Such models are complemented by molecular docking studies, which simulate the binding of a ligand to the active site of a target protein. This combination of docking and 3D-QSAR provides valuable insights into the specific interactions that drive biological activity and helps rationalize observed SAR trends. nih.gov Further validation of these interactions can be achieved through molecular dynamics (MD) simulations, which model the dynamic behavior of the ligand-protein complex over time. nih.gov

Influence of Substituent Position and Nature on Biological Activities

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended functionalities. SAR studies have revealed several key trends.

For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, 3D-QSAR studies highlighted specific requirements for substitution. asianpubs.org Analysis of CoMFA and CoMSIA contour maps revealed that:

Aromatic (Ar) Substituents : Electropositive groups on the aromatic ring are beneficial for enhancing activity.

R Substituents : The presence of a hydrogen bond acceptor at the R position leads to high activity. Additionally, hydrophilic groups at this position can improve biological activity.

Steric Hindrance : Bulky substituents at both the R and Ar positions are generally not favored, suggesting a sterically constrained binding pocket. asianpubs.org

In the context of anticancer agents, SAR investigations of 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) derivatives have shown that substituents on the pyrazine (B50134) unit are critical. A study involving a three-component reaction to create a library of these compounds found that specific substitutions led to potent anticancer activity. nih.gov For instance, the compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h ) was identified as a potent inhibitor of cell viability in prostate (PC-3) and breast (MCF-7) cancer cell lines. nih.govresearchgate.net This highlights the importance of having specific halogenated phenyl and benzoyl groups in a trans configuration on the dihydropyrazine (B8608421) ring for potent anticancer effects.

SAR Trends for Specific In Vitro Pharmacological Profiles

SAR trends are often highly specific to the biological target and the associated pharmacological profile. By examining different therapeutic areas, distinct patterns emerge for the pyrrolo[1,2-a]pyrazine scaffold.

Anticancer Activity: The anticancer potential of pyrrolo[1,2-a]pyrazine derivatives has been a significant area of investigation. As mentioned, compound 3h , with its specific substitution pattern, showed potent activity against prostate and breast cancer cells. nih.gov The table below summarizes the in vitro activity of this lead compound.

CompoundTarget Cell LineIC50 (μM)Reference
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)PC-3 (Prostate Cancer)1.18 ± 0.05 nih.gov
MCF-7 (Breast Cancer)1.95 ± 0.04 nih.gov

This data indicates that the combination of a 4-bromophenyl group at the 3-position and a 4-fluorobenzoyl group at the 4-position is a key determinant for potent cytotoxicity in these cell lines.

Kinase Inhibition: While many kinase inhibitors are based on the related 5H-pyrrolo[2,3-b]pyrazine scaffold, SAR studies on tricyclic pyrrolopyrazines have identified leads for Janus kinase (Jak) inhibition. researchgate.netnih.gov Initial investigations discovered that 1-cyclohexyl-6H-pyrrolo[2,3-e] asianpubs.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine possessed Jak inhibitory activity. Subsequent optimization efforts focused on modifying this core to improve selectivity for Jak1 over Jak2, a common goal in developing safer immunomodulatory drugs. nih.gov

mGluR5 Antagonism: For phenylethynyl-pyrrolo[1,2-a]pyrazines, SAR is well-defined for antagonism of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating neurological disorders. asianpubs.org The key SAR trends, as determined by 3D-QSAR, are summarized below.

Substituent FeatureInfluence on ActivityReference
Electropositive groups on Ar substituentBeneficial asianpubs.org
Hydrogen bond acceptor at R substituentBeneficial asianpubs.org
Hydrophilic group at R substituentBeneficial asianpubs.org
Bulky groups at Ar or R substituentsDetrimental asianpubs.org

These findings provide a clear roadmap for designing new and more potent mGluR5 antagonists based on this scaffold.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape of a molecule (its conformation) is critical for its ability to bind to a biological target. Conformational analysis is therefore an integral part of SAR studies, aiming to identify the specific "bioactive conformation" that the molecule adopts when it interacts with its receptor.

Computational methods are central to this analysis. For the phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, the development of the 3D-QSAR models required the structural alignment of all 84 compounds in the dataset. asianpubs.org This alignment process is itself a hypothesis about the bioactive conformation, and the success of the resulting model lends support to that hypothesis. The contour maps generated from CoMFA and CoMSIA provide a 3D representation of the SAR, effectively mapping the spatial requirements of the receptor's binding site. They show where steric bulk is tolerated, where hydrogen bond donors or acceptors are required, and where certain electrostatic properties will enhance binding affinity. asianpubs.org

Furthermore, computational studies on related fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines demonstrate how theoretical calculations can predict molecular geometry and conformational changes. nih.gov These studies analyze changes in bond lengths and planarity between the ground state (S0) and excited states (S1), providing insights into the molecule's flexibility and preferred spatial arrangements. nih.gov While focused on photophysical properties, these same techniques can be applied to understand how a pyrrolo[1,2-a]pyrazine derivative might adapt its conformation to fit into a protein's active site. Molecular docking simulations explicitly model this "induced fit" process, providing further evidence for the likely bioactive conformation. nih.gov

Biological Activities and Mechanistic Studies of Pyrrolo 1,2 a Pyrazine Derivatives in Vitro Focus

Antimicrobial Activity

Pyrrolo[1,2-a]pyrazine (B1600676) derivatives have demonstrated notable efficacy against a variety of microbial pathogens in laboratory settings. These activities encompass both antibacterial and antifungal effects, mediated through different molecular interactions.

Antibacterial Spectrum and Putative Mechanisms of Action

Certain derivatives of pyrrolo[1,2-a]pyrazine have been identified as potent antibacterial agents. A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , a metabolite isolated from the marine bacterium Bacillus tequilensis. This compound has shown a potent inhibitory effect against multi-drug resistant Staphylococcus aureus (MDRSA). nih.govresearchgate.netrsc.org Studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), indicating a bactericidal mode of action. nih.gov The ratio of MBC to MIC was found to be 0.75, which classifies the compound as bactericidal. nih.gov

Another approach to combating bacterial pathogens is the disruption of cell-to-cell communication, known as quorum sensing (QS). The compound 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , extracted from Exiguobacterium indicum, has been shown to be a potent inhibitor of QS in Pseudomonas aeruginosa. frontiersin.org This compound significantly inhibits biofilm formation without directly affecting the planktonic growth of the bacteria. frontiersin.org Its mechanism involves the downregulation of virulence factors such as pyocyanin (B1662382) and rhamnolipid, as well as motility and protease activity, by interfering with the QS regulatory gene expression. frontiersin.org

Table 1: Antibacterial Activity of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundBacterial StrainActivityMechanism of Action
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Multi-drug resistant Staphylococcus aureusMIC: 15 ± 0.172 µg/mL MBC: 20 ± 0.072 µg/mLBactericidal
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dionePseudomonas aeruginosaInhibition of biofilm formationQuorum Sensing Inhibition

Antifungal Efficacy and Proposed Enzymatic Targets (e.g., HMGR inhibition)

The antifungal potential of the pyrrolo[1,2-a]pyrazine scaffold has also been investigated. The derivative pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , isolated from a Bacillus cereus strain, was identified as the primary metabolite responsible for the antifungal activity against the soil-borne fungus Sclerotium bataticola. ekb.eg

Recent mechanistic studies have proposed a specific enzymatic target for the antifungal action of these compounds. A series of synthesized 4-substituted pyrrolo[1,2-a]pyrazines demonstrated robust antifungal effects against six Candida species, including multi-drug resistant strains. Molecular docking analyses suggest that the antifungal activity is likely mediated through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By interacting with the catalytic site of HMGR, these compounds may disrupt membrane integrity and inhibit fungal growth.

Antineoplastic Activity in Cell-Based Assays

Beyond their antimicrobial properties, pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds for cancer research, exhibiting significant cytotoxic effects against various cancer cell lines in vitro.

Cellular Growth Inhibition and Cytotoxicity Mechanisms (e.g., Apoptosis, Cell Cycle Modulation)

Several pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit the viability of cancer cells effectively. One such compound, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide**, demonstrated potent, dose-dependent inhibition of cell viability in human prostate cancer (PC-3) and breast cancer (MCF-7) cells. nih.gov Further investigation into its mechanism revealed that it induces apoptosis, a form of programmed cell death. nih.gov This process was confirmed by the observation of caspase-3 activation and the cleavage of poly(ADP-ribose) polymerase (PARP) in treated cells. nih.gov

Similarly, the naturally occurring derivative pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , also known as PPDHMP, exhibited significant dose-dependent cytotoxic activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. researchgate.net Treatment with this compound led to characteristic morphological changes associated with apoptosis, including nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. researchgate.net It also caused a progressive accumulation of fragmented DNA, a hallmark of apoptosis. researchgate.net Another study confirmed the anticancer potential of this metabolite against human colon cancer (HCT 15) cells. nih.gov

Table 2: In Vitro Antineoplastic Activity of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundCancer Cell LineActivity (IC50)Cytotoxicity Mechanism
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromidePC-3 (Prostate)1.18 ± 0.05 µMInduction of Apoptosis (Caspase-3 activation, PARP cleavage)
MCF-7 (Breast)1.95 ± 0.04 µM
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A549 (Lung)19.94 ± 1.23 µg/mLInduction of Apoptosis (Nuclear condensation, DNA fragmentation)
HeLa (Cervical)16.73 ± 1.78 µg/mL
HCT 15 (Colon)80 µg/mL

Enzyme Kinase Inhibition (e.g., c-Met/VEGFR-2, PI3K)

While various heterocyclic scaffolds are known to be effective kinase inhibitors, the investigation into pyrrolo[1,2-a]pyrazine derivatives as specific inhibitors of oncogenic kinases such as c-Met, VEGFR-2, and PI3K is limited in the current scientific literature. Research on kinase inhibition has often focused on isomeric structures, such as the pyrrolo[2,3-b]pyrazine and pyrrolo[2,1-f] nih.govrsc.orgnih.govtriazine scaffolds, which have been shown to target these enzymes. nih.gov However, a novel series of pyrrolo[1,2-a]pyrazinones has been identified as inhibitors of PIM kinases, a family of serine/threonine kinases involved in cell cycle progression and apoptosis. nih.gov Rational optimization of initial hits led to the discovery of potent PIM kinase inhibitors with excellent selectivity against a broad panel of other kinases. nih.gov Direct and potent inhibitory activity of the pyrrolo[1,2-a]pyrazine core against c-Met, VEGFR-2, or PI3K has not been substantially demonstrated in the reviewed literature.

Neuropharmacological Profiles

The pyrrolo[1,2-a]pyrazine scaffold has also been explored for its potential to modulate targets within the central nervous system. A series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been synthesized and identified as potent and selective non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mGluR5 is an important therapeutic target for various neurological and psychiatric disorders. These compounds provided new insights into the structure-activity relationships for antagonists of this receptor.

Modulation of Translocator Protein (TSPO) Ligand Binding

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and identified as potent ligands for TSPO.

A series of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides have demonstrated high affinity for TSPO in theoretical and in vitro models. Specific derivatives, such as N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1) and N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), were found to possess pronounced anxiolytic activity, which was linked to their interaction with TSPO and subsequent modulation of neurosteroid biosynthesis. Further modifications, like the synthesis of N-Benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, have also yielded compounds with significant anti-anxiety activity in preclinical models. These findings underscore the potential of the pyrrolo[1,2-a]pyrazine scaffold in developing selective and high-affinity TSPO ligands for therapeutic applications.

CompoundStructure ClassObserved In Vitro ActivityReference
GML-11-phenylpyrrolo[1,2-a]pyrazine-3-carboxamideHigh affinity for TSPO; anxiolytic activity nih.gov
GML-31-phenylpyrrolo[1,2-a]pyrazine-3-carboxamideHigh affinity for TSPO; anxiolytic activity nih.gov
N-Benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamideAnti-anxiety activity in a wide range of doses researchgate.net

Receptor Antagonism Studies (e.g., mGluR5)

Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability, making them attractive targets for neurological and psychiatric disorders. Pyrrolo[1,2-a]pyrazine derivatives have emerged as potent and selective antagonists for these receptors.

Specifically, a series of phenylethynyl-pyrrolo[1,2-a]pyrazine compounds have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5). nih.gov These molecules have provided valuable insights into the structure-activity relationships and the substitution patterns tolerated by this receptor. nih.gov In addition to mGluR5, other derivatives, such as pyrrolo[1,2-a]pyrazinones, have been developed as noncompetitive antagonists of the mGluR1 receptor, demonstrating the versatility of this chemical scaffold in targeting different mGluR subtypes.

Compound ClassReceptor TargetType of AntagonismReference
Phenylethynyl-pyrrolo[1,2-a]pyrazinesmGluR5Non-competitive nih.gov
Pyrrolo[1,2-a]pyrazinonesmGluR1Non-competitive researchgate.net

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a target for anti-infective strategies. Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated the ability to interfere with these QS systems.

One such compound, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from the bacterium Exiguobacterium indicum, has shown significant anti-quorum sensing activity. semanticscholar.org This compound effectively inhibited biofilm formation in Pseudomonas aeruginosa without affecting bacterial growth. semanticscholar.org The mechanism involves altering the biofilm architecture and reducing the production of virulence factors such as pyocyanin and rhamnolipid. semanticscholar.org Studies have confirmed that pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, in general, exhibit notable quorum sensing inhibition effects against various bacteria, highlighting their potential as anti-biofilm agents. mdpi.com

Antioxidant Potential and Related Biochemical Pathways

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. Pyrrolo[1,2-a]pyrazine derivatives, particularly those isolated from natural sources, have shown promising antioxidant activity.

The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), extracted from Streptomyces species, has demonstrated strong radical scavenging abilities in vitro. adv-bio.com Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays have confirmed its potent antioxidant potential. adv-bio.com For instance, at a concentration of 500 μg/mL, this compound exhibited 72.48% DPPH radical scavenging activity and 73.03% NO radical scavenging activity. adv-bio.com Another derivative, isolated from the marine bacterium Bacillus tequilensis, also showed high antioxidant activity, which may enhance its efficacy and safety in therapeutic applications.

CompoundSourceIn Vitro AssayObserved ActivityReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Streptomyces sp.DPPH Radical Scavenging72.48% inhibition at 500 μg/mL adv-bio.com
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Streptomyces sp.Nitric Oxide Radical Scavenging73.03% inhibition at 500 μg/mL adv-bio.com
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroBacillus tequilensisGeneral Antioxidant AssaysHigh antioxidant activity ekb.eg

Other Noteworthy In Vitro Biological Observations

Beyond the aforementioned activities, the pyrrolo[1,2-a]pyrazine scaffold has been associated with a diverse range of other biological effects in in vitro studies.

Insect Feeding Deterrents : Pyrrolo[1,2-a]pyrazines and their structural analogues have been reported to act as insect feeding deterrents, suggesting a potential role in agriculture as natural pesticides. uconn.edu Pyrazines, in general, are produced by plants as a defense mechanism to deter animals from consuming unripe fruit.

Antifungal Activity : Several pyrrolo[1,2-a]pyrazine derivatives have demonstrated potent antifungal activity against various Candida species, including multidrug-resistant strains. uconn.edu The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), produced by Bacillus cereus, was identified as an effective agent against the soil-borne fungus Sclerotium bataticola.

Anticancer Activity : Certain derivatives have shown significant in vitro anticancer potential. For example, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) potently inhibited cell viability in prostate (PC-3) and breast (MCF-7) cancer cells with IC50 values of 1.18 μM and 1.95 μM, respectively. nih.gov Another compound, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), induced apoptosis and arrested the cell cycle in lung (A549) and cervical (HeLa) cancer cells. semanticscholar.org

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition : Benzyl-substituted pyrrolo[1,2-a]pyrazines have been evaluated as inhibitors of HIF-1α, a key transcription factor in tumor survival. One derivative potently inhibited HIF-1α protein accumulation (81% at 10μM) and the transcription of its target genes.

While research has indicated a broad spectrum of activities including antibacterial, antiviral, and kinase inhibitory effects, specific data on hypotensive activity for this compound class remains less detailed in the available literature. researchgate.net

Advanced Computational and Theoretical Studies on Pyrrolo 1,2 a Pyrazine Systems

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the electronic properties of heterocyclic systems like pyrrolo[1,2-a]pyrazine (B1600676). Ab initio calculations have been employed to investigate the basic chemistry of the parent pyrrolo[1,2-a]pyrazine system. nih.gov These studies provide insights into the molecule's stability, electron distribution, and aromatic character, which are crucial for predicting its reactivity.

Investigations into related N-fused heteroaromatics often involve analyzing the absorption and emission spectra through computational methods. nih.gov For the pyrrolo[1,2-a]pyrazine core, such studies help elucidate how substituents, such as an ethyl group at the C4 position, would modulate the electronic transitions and photophysical properties. For instance, the addition of aromatic rings at various positions on the scaffold has been shown to shift emission maxima, a phenomenon that can be rationalized through quantum chemical analysis of the molecular orbitals. nih.gov

Furthermore, theoretical investigations on the ionization of related diazine compounds like pyrazine (B50134) have been conducted using frameworks such as the molecular 3-body distorted wave (M3DW). nsf.gov These studies compare experimental data with theoretical calculations to understand the dynamics of electron-impact ionization, providing detailed information on the molecule's electronic structure and orbital characteristics. nsf.gov

Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics)

Molecular modeling techniques are indispensable for studying how pyrrolo[1,2-a]pyrazine derivatives interact with biological receptors, a key aspect of drug discovery.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a ligand to a target protein. For example, docking studies have been performed on hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione with modeled proteins from pathogens like Fusarium oxysporum. researchgate.net These studies reveal potential binding modes and key interacting amino acid residues within the protein's active site. researchgate.net Similarly, derivatives of the related pyrrolo[1,2-a]quinazoline scaffold have been analyzed through molecular docking to identify potential inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis. nih.govnih.gov Such studies provide a rational basis for the observed biological activity and guide the optimization of inhibitor potency. nih.govnih.gov

Molecular Dynamics (MD) Simulations offer a more dynamic picture of ligand-receptor interactions over time. MD simulations have been used to assess the stability of the complex formed between pyrrolo[1,2-a]quinazoline derivatives and their target enzymes. nih.govresearchgate.net These simulations can confirm the stability of binding poses predicted by docking and provide deeper insights into the conformational changes that occur upon ligand binding. nih.gov This information is crucial for designing molecules that can effectively and stably bind to their intended biological targets.

Computational TechniqueApplication on Pyrrolo[1,2-a]pyrazine SystemsKey Findings
Molecular Docking Predicting binding modes of derivatives with target enzymes (e.g., SDR protein, DNA gyrase B). researchgate.netnih.govIdentification of key amino acid interactions and prediction of binding affinity. researchgate.net
Molecular Dynamics Assessing the stability of ligand-receptor complexes over time. nih.govresearchgate.netConfirmation of stable binding poses and understanding of complex dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. d-nb.info This approach is valuable for predicting the activity of new, unsynthesized compounds.

For pyrrolo[1,2-a]pyrazine systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. One study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists developed reliable CoMFA and CoMSIA models with good predictive capacity. asianpubs.org The contour maps generated from these models provided crucial insights into the structural requirements for enhanced activity, indicating that:

Electropositive and hydrophilic groups at certain positions are beneficial. asianpubs.org

Bulky substituents in other regions are disfavored. asianpubs.org

In another instance, a QSAR model was developed for spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives acting as aldose reductase inhibitors. nih.gov This study introduced a novel 'racemic' descriptor to handle data from racemic mixtures, showing that the hydrophobic character of a benzyl (B1604629) moiety was a major contributor to inhibitory activity. nih.gov These models serve as powerful predictive tools, guiding the design of more potent analogs by highlighting the key physicochemical properties that govern their biological function. asianpubs.orgnih.gov

De Novo Design and Virtual Screening of Pyrrolo[1,2-a]pyrazine Analogs

Computational techniques play a pivotal role in the discovery of novel bioactive molecules by exploring vast chemical spaces.

Virtual Screening is a method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach was used to screen thousands of natural products to find potential inhibitors for the DNA gyrase B of Mycobacterium tuberculosis, which led to the identification of a promising pyrrolo[1,2-a]quinazoline derivative. nih.govnih.gov The process involves filtering compounds based on drug-like properties followed by docking them into the target's active site to estimate binding affinity. nih.gov

De Novo Design involves creating novel molecular structures from scratch, often guided by the structure of the target's active site. While specific examples for 4-Ethylpyrrolo[1,2-a]pyrazine are not detailed, the principles are widely applied in drug discovery. The optimization of a hit compound from a virtual screen, such as the pyrrolo[1,2-a]quinazoline derivative, into a more potent analog with better pharmacokinetic profiles is an example of the iterative design process that benefits from computational insights. nih.gov The construction of chemical libraries based on the pyrrolo[1,2-a]pyrazine core, through methods like direct C6-arylation, provides a diverse set of molecules that can be screened for various biological activities. nih.govscispace.com

Theoretical Analysis of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. Theoretical analysis provides detailed insights into reaction pathways, intermediates, and transition states that are often difficult to probe experimentally.

For the synthesis of pyrrolo[1,2-a]pyrazine derivatives, computational studies can elucidate the favorability of different reaction pathways. For instance, the synthesis of novel pyrrolo[1,2-b]pyridazines (an isomeric system) through 1,3-dipolar cycloaddition involves the formation of mesoionic intermediates. mdpi.com Theoretical analysis of this reaction mechanism can explain the observed regioselectivity, confirming why one specific regioisomer is formed over others by comparing the energies of the possible transition states. mdpi.com

Similarly, the reactions of substituted pyrrolo[1,2-a]pyrazines, such as the transformation of a trifluoromethyl group into an amide group upon reaction with nucleophiles, can be investigated computationally. researchgate.net Such studies would involve calculating the energy profile of the reaction pathway, identifying the transition states, and explaining the formal elimination of hydrogen fluoride (B91410) that leads to the aromatization of the heterocyclic system. researchgate.net These theoretical insights are invaluable for predicting the outcome of new reactions and designing more efficient synthetic strategies for compounds like this compound.

Future Research Directions and Translational Perspectives for Pyrrolo 1,2 a Pyrazine Research

Innovations in Synthetic Methodologies for Scalability and Efficiency

While numerous methods exist for synthesizing the pyrrolo[1,2-a]pyrazine (B1600676) core, future efforts must focus on developing methodologies that are both scalable and efficient, facilitating the production of diverse compound libraries for screening. researchgate.netnih.gov Current strategies include Pd-catalyzed intermolecular cyclization, acid-catalyzed dehydrative condensation, and multi-component reactions. nih.govscientific.netrsc.org

Future innovations should aim to improve upon these foundations. Key areas for development include:

One-Pot Reactions: Expanding the use of one-pot, multi-component coupling reactions, such as the Sc(OTf)₃-catalyzed process for creating 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates, can significantly improve efficiency by forming multiple bonds in a single sequence. rsc.org

Catalyst-Free Conditions: Developing more catalyst-free annulative functionalization approaches will reduce costs, minimize metal contamination in final products, and align with green chemistry principles. nih.gov

Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate large-scale production, which is crucial for advancing promising candidates toward clinical development.

Atom Economy: Focusing on synthetic routes with high atom economy, such as tandem ring cyclization sequences, will minimize waste and maximize the incorporation of starting materials into the final product. nih.gov

Table 1: Overview of Synthetic Strategies for Pyrrolo[1,2-a]pyrazine Derivatives
Synthetic MethodKey FeaturesPotential for InnovationReference
Double Cyclodehydration and AromatizationAcid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines.Exploration of broader substrate scopes and milder, more efficient acid catalysts. nih.gov
Pd-Catalyzed Intermolecular CyclizationReaction of 2-bromo-5-methoxypyrazine (B117211) with propargyl amines or ethers.Development of more active and stable palladium catalysts to improve yields and reduce catalyst loading. scientific.net
Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed AnnulationTwo-step synthesis from Ugi adducts involving acid-mediated cyclization followed by gold-catalyzed annulation.Investigation of other metal catalysts for the annulation step to enhance regioselectivity and functional group tolerance. acs.org
One-Pot Three-Component CouplingSc(OTf)₃-catalyzed reaction of a pyrrole (B145914) derivative, amine, and trialkylphosphite.Application to a wider range of components to generate highly functionalized and diverse libraries. rsc.org

Elucidation of Underexplored Biological Mechanisms (in vitro)

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antifungal effects. scientific.netnih.govekb.eg However, the precise molecular mechanisms underlying these activities are often not fully understood. researchgate.net Future in vitro research must move beyond preliminary screening to deeply investigate the pathways and targets modulated by these compounds.

Promising areas for mechanistic studies include:

Target Deconvolution: For compounds showing potent anticancer activity, such as those inhibiting human lymphoma U937 cell viability, identifying the specific molecular targets is crucial. nih.gov Techniques like thermal proteome profiling and chemical proteomics can uncover direct binding partners.

Pathway Analysis: The observation that a derivative's anticancer action may be linked to the FTase-p38 signaling axis warrants further investigation. nih.gov Comprehensive transcriptomic and proteomic analyses can map the downstream effects of target engagement and reveal novel mechanistic insights.

Kinase Inhibition Profiling: Derivatives identified as PIM kinase inhibitors should be screened against broader kinase panels to confirm selectivity and identify potential off-target effects or opportunities for developing multi-target inhibitors. nih.gov

Anti-inflammatory Mechanisms: For derivatives that inhibit IL-6 production, future studies should explore their effects on upstream signaling pathways, such as NF-κB and JAK/STAT, to pinpoint the mechanism of action. scientific.net

Development of Advanced SAR and Lead Optimization Strategies

While some Structure-Activity Relationship (SAR) studies exist for this scaffold, there is a significant opportunity to apply more advanced and systematic strategies for lead optimization. researchgate.net Early research has already demonstrated the importance of substituent positioning on the molecule for biological activity. nih.gov

Future optimization strategies should incorporate:

Structure-Based Drug Design: Where the biological target is known (e.g., PIM1 kinase), co-crystallography can provide atomic-level insights into the binding mode of pyrrolo[1,2-a]pyrazine inhibitors. nih.gov This information is invaluable for rationally designing modifications to enhance potency and selectivity.

Fragment-Based Screening: Deconstructing the pyrrolo[1,2-a]pyrazine scaffold into key fragments and screening them against a biological target can identify crucial interaction points, guiding the assembly of more potent molecules.

Systematic Substituent Analysis: A comprehensive analysis of how different functional groups (e.g., halogens, methoxy (B1213986) groups) at various positions on the pyrrolo[1,2-a]pyrazine and its appended rings affect activity is needed. For instance, it has been shown that a 2,4-dimethoxyphenyl group can be more potent than a single methoxy group in inhibiting U937 cell survival. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrrolo[1,2-a]pyrazine Derivatives
Compound ClassKey SAR FindingImplication for Lead OptimizationReference
Anticancer Pyrrolo[1,2-a]pyrazinesThe orientation of substituents on an appended benzene (B151609) ring is critical; a 2,4-dimethoxyphenyl group was more potent than 2,5-dimethoxyphenyl or single methoxy groups.Focus on multi-substitution patterns, particularly at the 2- and 4-positions of aryl moieties, to enhance potency. nih.gov
PIM Kinase InhibitorsRational optimization guided by a PIM1 co-crystal structure led to a potent and highly selective inhibitor.Utilize X-ray crystallography to guide modifications that improve interactions within the kinase ATP-binding pocket. nih.gov
mGluR5 Antagonists3D-QSAR studies indicated that electropositive and hydrophilic groups, as well as hydrogen bond acceptors on substituents, enhance activity.Incorporate polar functionalities and hydrogen bonding motifs into new designs to improve target engagement. asianpubs.org

Exploration of Novel Hybrid Structures and Conjugates

Creating hybrid molecules by fusing the pyrrolo[1,2-a]pyrazine core with other pharmacologically active scaffolds is a promising strategy to develop compounds with novel or synergistic activities. Research has already shown success in creating benzo[d]imidazole-pyrrolo[1,2-a]pyrazine and imidazole-pyrrolo[1,2-a]pyrazine hybrids. nih.govnih.gov

Future research should explore:

Multi-Target Ligands: Design and synthesize hybrids that combine the pyrrolo[1,2-a]pyrazine core with moieties known to interact with other disease-relevant targets. This could lead to drugs with enhanced efficacy for complex diseases like cancer or neurodegenerative disorders.

Bioimaging Probes: The unique blue fluorescence and good cell permeability of certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids highlight their potential as bioimaging agents. nih.govresearchgate.net Future work could focus on tuning these photophysical properties by creating new hybrid structures for specific imaging applications, such as visualizing amyloid aggregates. researchgate.net

Drug Conjugates: Conjugating pyrrolo[1,2-a]pyrazine derivatives to targeting ligands (e.g., antibodies, peptides) or to polymers for controlled release could improve their therapeutic index by increasing accumulation at the site of action and reducing systemic exposure.

Integration of Chemoinformatics and Artificial Intelligence for Drug Discovery

Computational approaches are essential for accelerating the drug discovery pipeline. While initial studies have used techniques like 3D-QSAR and molecular modeling to understand SAR, the integration of more advanced chemoinformatics and artificial intelligence (AI) tools represents a significant area for future growth. asianpubs.orgnih.gov

Key opportunities include:

AI-Powered Virtual Screening: Using machine learning and deep learning algorithms to screen vast virtual libraries of pyrrolo[1,2-a]pyrazine derivatives can identify novel hit compounds with a higher probability of success, saving time and resources.

Predictive Modeling: Developing robust in silico models to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives early in the design phase can help prioritize compounds with more favorable drug-like characteristics.

De Novo Drug Design: Employing generative AI models to design entirely new pyrrolo[1,2-a]pyrazine structures optimized for specific biological targets and desired physicochemical properties.

Mechanism of Action Prediction: Using computational tools to predict potential biological targets for novel compounds based on their chemical structure, thereby guiding experimental validation and mechanistic studies. nih.gov

Investigation of Natural Product-Derived Pyrrolo[1,2-a]pyrazines

Nature remains a rich source of novel chemical scaffolds for drug discovery. Several pyrrolo[1,2-a]pyrazine derivatives have been isolated from natural sources such as marine sponges and microorganisms like Streptomyces and Bacillus. researchgate.netekb.egmdpi.comasiapharmaceutics.info The recurring natural product, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been noted for its antifungal and antioxidant properties. researchgate.netekb.eg

Future research in this area should focus on:

Expanded Screening of Natural Sources: Systematic screening of extracts from diverse natural sources (e.g., marine organisms, soil bacteria, endophytic fungi, plants) to identify new pyrrolo[1,2-a]pyrazine analogs with unique structures and bioactivities.

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathways of naturally occurring pyrrolo[1,2-a]pyrazines can provide insights for synthetic biology approaches to produce these compounds or novel analogs in engineered microbial hosts.

Natural Product-Inspired Synthesis: Using the structures of complex natural pyrrolo[1,2-a]pyrazines as inspiration for the design and synthesis of new, simplified analogs that retain the biological activity but are more synthetically accessible. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are effective for constructing the pyrrolo[1,2-a]pyrazine core?

The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via acid-catalyzed double cyclodehydration using 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines, yielding hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines . Pd-catalyzed direct (hetero)arylation or electrophilic acetylation/formylation is also employed for functionalization . Catalyst-free one-pot syntheses using bromopyruvate and diamines offer simplicity and high functional group tolerance .

Q. How can regioisomer formation be addressed during synthesis with unsymmetrical substrates?

Unsymmetrical o-phenylenediamines (e.g., 4-fluoro-/4-chloro-derivatives) may yield regioisomers, as observed in benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine synthesis. X-ray crystallography is critical for unambiguous structural confirmation . Optimizing reaction conditions (e.g., solvent, acid catalyst) can minimize isomer complexity .

Q. What analytical techniques are essential for characterizing pyrrolo[1,2-a]pyrazine derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent integration and regioisomer identity (e.g., distinct aromatic proton splitting patterns) .
  • HRMS (ESI-QTOF) : For molecular weight validation (e.g., [M + Na]+ peaks matching calculated values within 0.5 ppm error) .
  • X-ray crystallography : Resolves complex regioisomers and confirms fused-ring geometry .

Advanced Research Questions

Q. How do substituents influence the photophysical properties of pyrrolo[1,2-a]pyrazine hybrids?

Substituents like methoxy or halogens on the aryl ring enhance deep blue emission in aggregated/solid states. For example, 6-(4-methoxyphenyl)naphthoimidazo-pyrrolopyrazine exhibits strong fluorescence (λem ≈ 450 nm) due to extended π-conjugation. Electron-withdrawing groups (e.g., Cl, Br) may quench emission in solution but enhance solid-state quantum yields .

Q. What strategies resolve contradictions in bioactivity data across pyrrolo[1,2-a]pyrazine derivatives?

Discrepancies in cytotoxicity or receptor binding may arise from divergent cellular permeability or assay conditions. Use high-content imaging screening to evaluate cellular uptake and off-target effects . SAR studies should correlate substituent electronic profiles (e.g., Hammett constants) with activity trends .

Q. How can pyrrolo[1,2-a]pyrazines be optimized for telomerase inhibition or anti-inflammatory activity?

Imidazo[1,2-a]pyrazine hybrids show telomerase inhibition via competitive binding to the hTERT catalytic site, as inferred from molecular docking. In vitro assays (e.g., TRAP-Glo™) validate potency (IC50 values < 1 µM) . For anti-inflammatory applications, pyrazole-conjugated derivatives reduce sepsis-induced lung injury in murine models by suppressing NF-κB and TNF-α pathways .

Q. What catalytic systems improve yields in multicomponent reactions (MCRs) for pyrrolo[1,2-a]pyrazines?

Iodine (5 mol%) in ethanol enhances MCR efficiency (yields >85%) for imidazo[1,2-a]pyrazines by facilitating tert-butyl isocyanide-based condensations at room temperature. TiCl4 or TFA is preferred for aliphatic/aromatic amine substrates, respectively .

Q. How do hybrid structures (e.g., benzoimidazo-pyrrolopyrazines) impact pharmacological profiles?

Hybrids like 6-phenylbenzo[4,5]imidazo-pyrrolopyrazine exhibit dual functionality: the benzoimidazole moiety enhances DNA intercalation (anticancer activity), while the pyrrolopyrazine core improves metabolic stability. In vitro cytotoxicity assays (e.g., MTT against HeLa cells) show EC50 values < 10 µM .

Methodological Considerations

Q. How to design SAR studies for pyrrolo[1,2-a]pyrazine-based kinase inhibitors?

  • Core modifications : Compare activity of 4-ethyl vs. 4-methyl substituents on kinase selectivity (e.g., JNK vs. PKA).
  • Substituent libraries : Screen derivatives with electron-rich (e.g., -OCH3) or bulky (e.g., -CF3) groups using kinase profiling panels .
  • In silico docking : Map interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu110 in JNK3) .

Q. What in vivo models are suitable for evaluating neuroprotective pyrrolo[1,2-a]pyrazines?

Use CRF receptor antagonist assays (e.g., forced swim test in rodents) for anxiety/depression models. Compounds like 8-(2,4-dichlorophenyl)-2-ethylimidazo[1,2-a]pyrazine reduce cortisol levels (EC50 ≈ 50 nM) via hypothalamic-pituitary-adrenal axis modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.